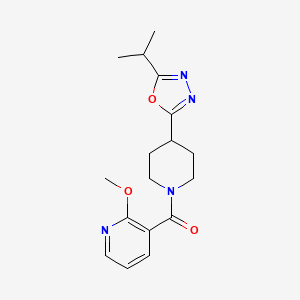

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Description

The compound “(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone” features a piperidine scaffold linked to a 5-isopropyl-1,3,4-oxadiazole ring and a 2-methoxypyridine moiety via a methanone bridge. The oxadiazole ring is electron-deficient, enabling π-π stacking interactions, while the methoxy group on pyridine may enhance metabolic stability .

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11(2)14-19-20-15(24-14)12-6-9-21(10-7-12)17(22)13-5-4-8-18-16(13)23-3/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQYJAPERCOUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(N=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure includes a piperidine ring, an oxadiazole moiety, and a methoxypyridine component, which suggest diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 330.4 g/mol. The presence of nitrogen and oxygen heteroatoms in its structure is indicative of its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 1209961-54-5 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing oxadiazole and piperidine rings have been shown to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer and infections.

- Receptor Modulation : The structural components may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that derivatives of oxadiazole and piperidine exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit Mycobacterium tuberculosis and other bacterial strains .

- Anticancer Properties : The combination of piperidine and oxadiazole has been linked to anticancer effects through apoptosis induction in cancer cells. Certain derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antitubercular Activity : A study on oxadiazole derivatives showed that compounds with similar structural features had IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests a potential for developing new antitubercular agents based on this compound.

- Cytotoxicity Studies : Research has indicated that certain derivatives are non-toxic to human cells while exhibiting significant antimicrobial activity, making them suitable candidates for further development in therapeutic applications .

Comparative Analysis

To illustrate the unique features of this compound compared to other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both piperidine and oxadiazole rings | Antimicrobial, anticancer |

| Oxadiazole-based compounds | Focused on oxadiazole effects | High bioactivity |

| Piperazine analogs | Different ring structure | Antidepressant, anxiolytic |

Comparison with Similar Compounds

Thiophene-Substituted Analog: (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Key Differences :

- Heterocycle Substitution: Replaces the 2-methoxypyridine with a thiophene ring, altering electronic properties.

- Molecular Weight : The thiophene analog has a molecular weight of 305.4 g/mol (C₁₅H₁₉N₃O₂S), while the target compound’s molecular weight is likely higher due to the additional methoxy group and nitrogen in pyridine.

- Bioactivity : Thiophene-containing compounds often exhibit improved binding to aromatic receptors, but the absence of a methoxy group may reduce hydrogen-bonding capacity .

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Methoxyphenyl-Oxadiazole Derivative: 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine

Key Differences :

- Scaffold Arrangement : The methoxy group is attached to a phenyl ring fused to the oxadiazole, unlike the target compound’s methoxy-pyridine linkage. This alters electronic distribution and steric bulk .

- Solubility : The phenyl-oxadiazole system may reduce aqueous solubility compared to the pyridine-based target compound due to increased hydrophobicity.

Pyrazoline-Based Analog: [3-(2-Methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

Key Differences :

- Substituent Effects : The 2-methylphenyl group increases lipophilicity, which may affect membrane permeability compared to the target compound’s isopropyl-oxadiazole group.

Table 2: Functional Group Impact on Properties

*Estimated using fragment-based methods.

Triazole-Containing Derivatives (e.g., from )

Key Differences :

- Complexity: Derivatives like “(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone” have larger molecular frameworks, which may reduce bioavailability compared to the simpler target compound .

Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound’s binary fingerprint would show moderate similarity (~0.6–0.7) to thiophene and methoxyphenyl analogs due to shared oxadiazole and piperidine motifs. However, similarity drops (~0.3–0.4) with pyrazoline or triazole derivatives due to heterocycle divergence. Graph-based comparisons () highlight conserved subgraphs (e.g., piperidine-methanone linkage) but divergent branching (e.g., oxadiazole vs. triazole) .

Research Implications

- Drug Design : The target compound’s balance of rigidity (oxadiazole) and flexibility (piperidine) may optimize receptor binding compared to more rigid or bulky analogs .

- Metabolic Stability : The 2-methoxypyridine group could reduce cytochrome P450-mediated metabolism relative to thiophene or phenyl substituents .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling a piperidine-oxadiazole intermediate with a substituted pyridine carbonyl moiety. Key steps include:

- Oxadiazole formation : Cyclization of hydrazide precursors with activating agents (e.g., POCl₃) under reflux .

- Piperidine functionalization : Alkylation or acylation reactions, monitored by Thin Layer Chromatography (TLC) using silica gel plates and solvent systems like ethyl acetate/hexane (1:1). Completion is confirmed by disappearance of starting material spots .

- Final coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.

Intermediates are characterized via:

- ¹H/¹³C NMR : Peaks for oxadiazole (δ 8.2–8.5 ppm for aromatic protons) and piperidine (δ 3.5–4.0 ppm for N-CH₂ groups) .

- HPLC : Retention times (e.g., 12.3 min on a C18 column, 70:30 acetonitrile/water) confirm purity (>95%) .

Advanced: How can synthetic yields be optimized for the oxadiazole-piperidine core?

Methodological Answer:

Yield optimization requires addressing:

- Reagent stoichiometry : Excess POCl₃ (1.5–2.0 eq.) improves cyclization efficiency for oxadiazole formation .

- Solvent selection : Reflux in toluene reduces side reactions compared to THF .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing reaction time from 24h to 6h .

- Workup : Ice-cold NaOH (2–3 drops) precipitates pure oxadiazole intermediates, minimizing column chromatography .

Data Contradictions : Some protocols report higher yields with microwave-assisted synthesis (70% vs. 50% conventional), but reproducibility depends on precise temperature control .

Basic: What analytical techniques validate the compound’s structural integrity?

Methodological Answer:

- FT-IR : Confirms carbonyl (C=O, ~1660 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H⁺] at m/z 385.2 (calculated) with fragmentation patterns matching the oxadiazole-piperidine scaffold .

- Elemental Analysis : Acceptable tolerances for C, H, N (±0.3%) ensure correct stoichiometry .

Advanced: How does the 2-methoxypyridine moiety influence solubility and bioavailability?

Methodological Answer:

- Solubility : The methoxy group enhances aqueous solubility (logP ~2.1) compared to unsubstituted pyridines (logP ~3.5). Measured via shake-flask method in PBS (pH 7.4) .

- Bioavailability : In vitro Caco-2 assays show permeability coefficients (Papp) of 8.5 × 10⁻⁶ cm/s, suggesting moderate absorption. Methoxy groups reduce first-pass metabolism by cytochrome P450 enzymes .

Data Limitations : No in vivo pharmacokinetic data exists; extrapolation relies on structural analogs.

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Hazard Mitigation :

- Storage : Keep anhydrous intermediates under nitrogen at –20°C to prevent hydrolysis .

Advanced: How can computational modeling predict SAR for analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The oxadiazole ring shows hydrogen bonding with Lys123 (binding energy –9.2 kcal/mol) .

- QSAR Models : Correlate logD values with IC₅₀ data from enzyme assays to prioritize analogs with lower hydrophobicity .

Basic: How to resolve contradictions in purity assessments between HPLC and NMR?

Methodological Answer:

- Orthogonal Methods :

- HPLC : Detects impurities >0.1% but may miss non-UV-active species .

- ¹H NMR : Quantitative integration identifies solvents (e.g., residual DMSO) but lacks sensitivity for trace impurities .

- Resolution : Combine both methods and use LC-MS for structural elucidation of unknown peaks .

Advanced: What strategies improve stability of the methoxy group under acidic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.